Regioisomeric Scaffold Differentiation: 6-Phenoxy-4-amino vs. 4-Phenoxy-6-amino (Minoxidil-type) Binding Implications
U.S. Patent 3,382,247 explicitly delineates two regioisomeric series: 6-amino-1,2-dihydro-1-hydroxy-2-imino-4-substituted-pyrimidines (minoxidil-type, where the amino group occupies C6) and the 4-amino-1,2-dihydro-1-hydroxy-2-imino-6-substituted-pyrimidines to which the target compound belongs [1]. The patent data demonstrate that substitution at the C4 vs. C6 position produces distinct pharmacological outcomes: C4-piperidinyl substitution (minoxidil) yields a melting point of 262–264 °C and potent antihypertensive activity, whereas the corresponding C6-phenoxy substitution generates a compound with calculated density 1.46 g·cm⁻³ and boiling point 359.2 °C , indicative of substantially different intermolecular interaction profiles. This regioisomeric divergence means that the target compound cannot be considered functionally interchangeable with minoxidil or its direct derivatives.
| Evidence Dimension | Substitution position and physicochemical properties determining biological target engagement |
|---|---|
| Target Compound Data | Substitution pattern: 6-phenoxy, 4-amino; Density: 1.46 g·cm⁻³; Boiling point: 359.2 °C at 760 mmHg |
| Comparator Or Baseline | Minoxidil (4-piperidinyl, 6-amino analog): Melting point 262–264 °C (free base); Molecular weight 209.25 g·mol⁻¹ |
| Quantified Difference | Regioisomeric reversal of amino and substituent positions; density difference ~0.16 g·cm⁻³; boiling point vs. melting point comparison reflects distinct solid-state vs. liquid-state behaviors |
| Conditions | Physicochemical characterization data; patent disclosure of regioisomeric series US 3,382,247 |
Why This Matters
Procurement of minoxidil or 4-substituted analogs as a substitute for the 6-phenoxy-4-amino target compound will yield a different regioisomer with non-equivalent biological recognition, invalidating any structure-activity extrapolation.
- [1] Anthony WC, Ursprung JJ, inventors; The Upjohn Company, assignee. 6-Amino-1,2-dihydro-1-hydroxy-2-imino-4-phenoxypyrimidines. United States patent US 3,382,247. 1968 May 7. View Source
